molecular formula C13H16O3 B1623647 Isopropyl p-methoxycinnamate CAS No. 5466-76-2

Isopropyl p-methoxycinnamate

Cat. No.: B1623647
CAS No.: 5466-76-2
M. Wt: 220.26 g/mol
InChI Key: XATKDVHSLQMHSY-RMKNXTFCSA-N
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Description

Isopropyl p-methoxycinnamate is a synthetic organic compound primarily used in the cosmetic industry as a UV absorber. It is known for its ability to protect the skin from the harmful effects of ultraviolet radiation by absorbing UV rays and converting them into less damaging heat energy . This compound is commonly found in sunscreens, moisturizers, and other skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl p-methoxycinnamate is synthesized through the esterification of p-methoxycinnamic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously to achieve maximum yield. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for cosmetic applications .

Chemical Reactions Analysis

Types of Reactions: Isopropyl p-methoxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropyl p-methoxycinnamate has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of isopropyl p-methoxycinnamate involves the absorption of UV radiation. The compound absorbs UV rays and converts them into heat, thereby preventing the radiation from penetrating the skin and causing damage. This process involves the excitation of electrons within the molecule, which then release energy in the form of heat as they return to their ground state .

Comparison with Similar Compounds

Isopropyl p-methoxycinnamate is often compared with other UV absorbers such as:

Uniqueness: this compound is unique due to its specific balance of UV absorption efficiency, stability, and compatibility with various cosmetic formulations. Its relatively simple synthesis and effective UV protection make it a preferred choice in many sunscreen products .

Properties

IUPAC Name

propan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)16-13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATKDVHSLQMHSY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223006
Record name 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate
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Molecular Weight

220.26 g/mol
Source PubChem
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CAS No.

53484-51-8, 5466-76-2
Record name 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate
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Record name Isopropyl p-methoxycinnamate
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Record name Isopropyl methoxycinnamate
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Record name Isopropyl (E)-p-methoxycinnamate
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Record name Isopropyl p-methoxycinnamate
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Record name ISOPROPYL METHOXYCINNAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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